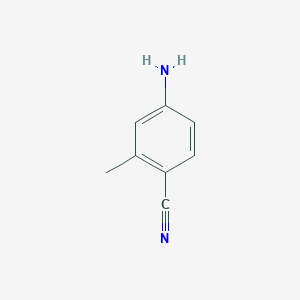

4-Amino-2-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHJWZADAWEIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429095 | |

| Record name | 4-amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72115-06-1 | |

| Record name | 4-amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methylbenzonitrile (CAS: 72115-06-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-2-methylbenzonitrile, with a CAS number of 72115-06-1, is a substituted aromatic nitrile that has garnered significant interest within the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a benzene ring substituted with a nucleophilic amino group, a versatile nitrile moiety, and a methyl group—renders it a highly valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] Specifically, it serves as a key intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as other bioactive compounds with potential anti-inflammatory and antiviral properties.[1]

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, spectroscopic signature, synthesis and purification, chemical reactivity, and applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and reactivity. This compound is a white solid at room temperature.[2] A comprehensive summary of its key properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 72115-06-1 | [2][3] |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Melting Point | 90°C | [2] |

| Boiling Point | 298.8°C at 760 mmHg | [1][2] |

| Appearance | White solid | [2] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| XLogP3-AA | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

These properties indicate a molecule with moderate polarity, consistent with its aromatic structure bearing both hydrogen bond donating (-NH₂) and accepting (-C≡N) groups. Its defined melting point suggests a stable crystalline structure.

Synthesis and Purification

The synthesis of substituted benzonitriles often involves multi-step pathways starting from readily available precursors. While various proprietary methods exist, a common conceptual approach involves the functionalization of a substituted toluene or aniline derivative.

A generalized synthetic workflow can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis via Diazotization-Cyanation (Sandmeyer Reaction)

This protocol is a representative method and requires optimization based on laboratory conditions. It illustrates the conversion of an amino group to a nitrile, a cornerstone transformation in aromatic chemistry.

Rationale: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide catalyst.

Materials:

-

3,4-Dimethylaniline

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

Diazotization:

-

In a reaction vessel cooled to 0-5°C, dissolve 3,4-dimethylaniline in aqueous HCl.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Stir the mixture for 30 minutes at 0-5°C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed. This step must be performed in a well-ventilated fume hood due to the release of N₂ and the extreme toxicity of cyanide salts.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and extract the product into an organic solvent like toluene.

-

Wash the organic layer sequentially with dilute NaOH solution and water to remove acidic impurities and excess cyanide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the final compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region would show a characteristic splitting pattern based on the substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals would include the quaternary carbon of the nitrile group (typically ~118-120 ppm), the aromatic carbons, and the methyl carbon (typically ~20 ppm).[4]

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. The spectrum of this compound will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[5] Additionally, two distinct N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region, and C-H stretches for the aromatic ring and methyl group will be observed around 2850-3100 cm⁻¹ .[5]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₈H₈N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 132.16.[3] Fragmentation analysis can further confirm the structure.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its amino and nitrile functional groups.[6] This duality allows for selective transformations, making it a valuable scaffold in multi-step synthesis.[6]

Caption: Dual reactivity profile of this compound.

-

Amino Group Reactivity: The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization.[6] Acylation is often used as a protection strategy to prevent the amino group from interfering in subsequent reactions targeting other parts of the molecule.[6]

-

Nitrile Group Reactivity: The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6] It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).[6] Furthermore, the nitrile group is a key participant in cyclization reactions to form nitrogen-containing heterocycles like quinazolines.[7]

Applications in Drug Development

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] this compound is a particularly useful intermediate because its substitution pattern provides a specific vector for molecular growth, crucial for optimizing drug-target interactions.

One of the most significant applications is in the synthesis of kinase inhibitors . Many modern oncology drugs function by inhibiting specific protein kinases that are overactive in cancer cells. The 2-aminobenzonitrile core can be elaborated into quinazoline-based structures, which are known to bind to the ATP-binding site of many kinases.[1][7]

For instance, it can serve as a precursor for compounds used in the development of therapies targeting cancer and cardiovascular conditions.[9] The strategic placement of the amino, methyl, and nitrile groups allows for the construction of complex molecules designed to fit precisely into the active sites of biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can cause skin and serious eye irritation.[3][11]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[10][12] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12]

-

First Aid: In case of contact, flush the affected area with plenty of water.[2] If inhaled, move to fresh air.[2] Seek immediate medical attention in case of significant exposure or if symptoms persist.[12]

Conclusion

This compound is a fine chemical of significant strategic importance. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block for organic synthesis. For researchers in drug discovery, its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents underscores its value. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the advancement of science and medicine.

References

- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum.

- Vertex AI Search. (2025). 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate for Pharmaceutical Synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.

- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development.

- Apollo Scientific. (n.d.). 72115-06-1 Cas No. | this compound.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 10. fishersci.com [fishersci.com]

- 11. 72115-06-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbenzonitrile is a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of an amino, a methyl, and a nitrile group on a benzene ring provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. This compound is particularly noted for its role as a key intermediate in the preparation of various kinase inhibitors and other biologically active compounds, where the nitrile and amino functionalities allow for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies.

Strategic Overview of Synthesis

The most common and reliable synthetic route to this compound involves a two-step process. This strategy begins with the conversion of a commercially available substituted aniline into a nitrobenzonitrile intermediate, followed by the selective reduction of the nitro group to the desired amine. This approach is favored for its high yields and the relative ease of handling the intermediates.

The overall synthetic transformation can be visualized as follows:

Figure 1: High-level overview of the primary synthetic pathway to this compound.

Part 1: Synthesis of the Intermediate: 2-Methyl-4-nitrobenzonitrile

The synthesis of the key intermediate, 2-methyl-4-nitrobenzonitrile, is efficiently achieved from 2-methyl-4-nitroaniline via the Sandmeyer reaction. This classic and robust reaction allows for the conversion of an aromatic amine to a nitrile group through a diazonium salt intermediate, catalyzed by a copper(I) salt.[1][2][3]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 2-Methyl-4-nitrobenzonitrile via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the diazotization of 2-methyl-4-nitroaniline followed by cyanation to yield 2-methyl-4-nitrobenzonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4-nitroaniline | 152.15 | 15.2 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 |

| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |

| Water | 18.02 | As needed | - |

| Toluene | 92.14 | As needed | - |

| Sodium Bicarbonate (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 2-methyl-4-nitroaniline in 100 mL of water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (7.8 g, 0.12 mol) in 50 mL of water. Gently warm the mixture to about 60 °C to facilitate dissolution, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-methyl-4-nitrobenzonitrile can be purified by recrystallization from ethanol to afford a pale yellow solid.

-

Expected Yield: 75-85%

Characterization of 2-Methyl-4-nitrobenzonitrile:

-

Appearance: Pale yellow solid

-

Melting Point: 100-103 °C[4]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.0 Hz, 2H).[5]

-

¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 133.4, 124.2, 118.2, 116.7.[5]

-

IR (KBr, cm⁻¹): 2230 (C≡N), 1525, 1350 (NO₂).[6]

Part 2: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 2-methyl-4-nitrobenzonitrile to an amino group. This transformation can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid being a common and effective method that is selective for the nitro group in the presence of the nitrile.[3][7]

Reaction Scheme:

Figure 3: Reaction scheme for the reduction of 2-Methyl-4-nitrobenzonitrile.

Experimental Protocol: Nitro Group Reduction with SnCl₂

This protocol details the reduction of 2-methyl-4-nitrobenzonitrile to this compound using tin(II) chloride dihydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4-nitrobenzonitrile | 162.15 | 16.2 g | 0.1 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 67.7 g | 0.3 |

| Concentrated HCl | 36.46 | 50 mL | ~0.6 |

| Ethanol | 46.07 | 200 mL | - |

| Sodium Hydroxide (aq, 10%) | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reduction:

-

In a 500 mL round-bottom flask, dissolve 16.2 g (0.1 mol) of 2-methyl-4-nitrobenzonitrile in 200 mL of ethanol.

-

To this solution, add 67.7 g (0.3 mol) of tin(II) chloride dihydrate.

-

Carefully add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Expected Yield: 80-90%

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation is another viable method for the reduction of the nitro group. This method is often cleaner and avoids the use of heavy metal reagents.[8]

Materials:

| Reagent | Quantity |

| 2-Methyl-4-nitrobenzonitrile | 16.2 g (0.1 mol) |

| 10% Palladium on Carbon (Pd/C) | 1.6 g (10 wt%) |

| Ethanol or Methanol | 200 mL |

| Hydrogen Gas (H₂) | As needed |

Procedure:

-

In a hydrogenation vessel, dissolve 16.2 g (0.1 mol) of 2-methyl-4-nitrobenzonitrile in 200 mL of ethanol or methanol.

-

Carefully add 1.6 g of 10% Pd/C catalyst.

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as described above.

Expected Yield: >90%

Characterization of this compound:

-

Appearance: Off-white to light brown solid

-

Melting Point: 92-95 °C[9]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.27 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H).[5]

-

¹³C NMR (CDCl₃, 100 MHz): δ 143.6, 131.9, 129.7, 119.0, 109.1, 21.7.[5]

-

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 2220 (C≡N).[10][11]

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in high yields through well-established synthetic methodologies. The two-step route involving a Sandmeyer reaction followed by nitro group reduction is a reliable and scalable approach suitable for laboratory and potential industrial applications. The choice of reduction method, either with tin(II) chloride or through catalytic hydrogenation, can be selected based on the available equipment and desired purity profile of the final product. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.

References

-

4-Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

p-NITROBENZONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

bmse000284 Benzonitrile at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-4-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.

-

2-Amino-4-methylbenzonitrile - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Process for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019, February 10). ResearchGate. Retrieved from [Link]

-

Benzonitrile, 4-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. 2-甲基-4-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 2-METHYL-4-NITROBENZONITRILE 98(89001-53-6) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of 4-Amino-2-methylbenzonitrile in Organic Solvents

Abstract

4-Amino-2-methylbenzonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its solubility profile across a range of organic solvents is a critical parameter for process development, enabling efficient reaction, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It includes a detailed experimental protocol for solubility determination, a qualitative assessment of its likely solubility in common organic solvents based on its structural characteristics, and a framework for interpreting solubility data to optimize synthetic and purification processes.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a fundamental physicochemical property that dictates its behavior in a solvent system. A thorough understanding of solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yield. The choice of solvent can significantly influence reaction pathways and the formation of byproducts.

-

Purification Strategy: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

-

Formulation Development: For drug development professionals, understanding the solubility of a compound is the first step in designing a suitable dosage form with acceptable bioavailability.

This compound, a white solid with a melting point of approximately 90°C, possesses both a polar amino group and a nitrile group, as well as a nonpolar methyl group and benzene ring.[1] This amphiphilic nature suggests a nuanced solubility profile that warrants detailed investigation.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the following structural features:

-

Polar Moieties: The primary amine (-NH₂) and nitrile (-C≡N) groups are polar and capable of hydrogen bonding. The nitrogen atom of the amine group can act as a hydrogen bond acceptor and the hydrogen atoms as donors, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) are nonpolar (lipophilic).

Based on these features, we can make some qualitative predictions about its solubility in different classes of organic solvents.

Qualitative Solubility Predictions for this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and nitrile groups of the solute. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the amine group. Their overall polarity is compatible with the polar nature of the solute. |

| Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Low to Moderate | While the benzene ring and methyl group of the solute have an affinity for these solvents, the polar amine and nitrile groups will limit solubility. Some solubility in aromatic solvents like toluene might be observed due to π-π stacking interactions. |

| Aqueous Solvents | Water | Low | The presence of the nonpolar benzene ring and methyl group is expected to significantly limit its solubility in water, despite the presence of hydrogen bonding groups.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and commonly used technique.[5][6]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

Figure 1: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison between different solvents.

Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| Methanol | > 100 | Very Soluble |

| Ethanol | 85 | Freely Soluble |

| Acetone | 70 | Freely Soluble |

| Ethyl Acetate | 45 | Soluble |

| Dichloromethane | 20 | Sparingly Soluble |

| Toluene | 15 | Slightly Soluble |

| Hexane | < 1 | Very Slightly Soluble |

| Water | < 0.1 | Practically Insoluble |

Implications for Purification by Recrystallization

The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the predicted and hypothetical data, a mixed solvent system, such as ethanol/water or toluene/hexane, could be effective for the purification of this compound.

The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.

Figure 2: Decision-making workflow for recrystallization solvent selection.

Safety Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its chemical structure and established experimental protocols allows for a robust understanding of its solubility profile. The amphiphilic nature of the molecule suggests a high solubility in polar protic and aprotic solvents and limited solubility in nonpolar and aqueous media. The detailed experimental protocol provided in this guide serves as a template for researchers to generate precise and reliable solubility data, which is essential for the efficient development of synthetic and purification processes in the pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. [Link]

Sources

An In-depth Technical Guide to the Proton and Carbon NMR Spectral Analysis of 4-Amino-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-methylbenzonitrile (CAS No. 72115-06-1).[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of experimental spectral data. The guide outlines a robust experimental protocol for data acquisition, presents a thorough assignment of proton and carbon signals, and explains the underlying chemical principles governing the observed spectral features. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. The precise arrangement of the amino, methyl, and nitrile functional groups on the benzene ring dictates its reactivity and potential applications. Unambiguous characterization of its molecular structure is therefore paramount for quality control, reaction monitoring, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide leverages high-resolution, experimentally-derived NMR data to provide an authoritative spectral interpretation of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is foundational to accurate structural analysis. The following protocol describes a self-validating system for obtaining the ¹H and ¹³C NMR spectra of this compound.

Instrumentation and Sample Preparation

-

Instrumentation : A high-resolution NMR spectrometer, such as a 400 MHz instrument, is recommended for acquiring both ¹H and ¹³C NMR spectra.[2]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peaks.[3]

-

To ensure accurate chemical shift referencing for the ¹H spectrum, use CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition Parameters

-

¹H NMR Acquisition :

-

Temperature : 298 K (25 °C)

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans, depending on sample concentration, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1) : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Temperature : 298 K (25 °C)

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure that each unique carbon appears as a single line, simplifying the spectrum.

-

Number of Scans : 1024 or more scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (d1) : 2 seconds.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the transformed spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing :

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[3]

-

-

Integration and Peak Picking : Integrate all signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak. Identify the chemical shift (δ) of each peak in both spectra.

Molecular Structure and Data Visualization

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The experimental workflow from sample preparation to final analysis is a systematic process designed to ensure data integrity and reproducibility.

Caption: Experimental workflow for NMR spectral analysis.

Results and Spectral Interpretation

The experimental ¹H and ¹³C NMR data for this compound, acquired in CDCl₃ at 400 MHz, are presented below.[2]

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 7.34 | Doublet (d) | 8.4 | 1H |

| H3, H5 | 6.53 - 6.44 | Multiplet (m) | - | 2H |

| -NH₂ | 4.15 | Singlet (s) | - | 2H |

| -CH₃ | 2.41 | Singlet (s) | - | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H3, H5, H6) :

-

The signal at 7.34 ppm (d, 1H) is assigned to H6 . This proton is ortho to the electron-withdrawing nitrile (-CN) group, which deshields it, causing it to resonate at the lowest field among the aromatic protons. It appears as a doublet due to coupling with its only vicinal neighbor, H5, with a typical ortho-coupling constant of J = 8.4 Hz.

-

The multiplet between 6.53-6.44 ppm (m, 2H) corresponds to H3 and H5 . These protons are strongly shielded by the powerful electron-donating amino (-NH₂) group at the para and ortho positions, respectively. This strong shielding effect shifts their signals significantly upfield compared to unsubstituted benzene (δ ~7.26 ppm). The overlap and complex coupling between H3 (ortho to the amino group) and H5 (meta to the amino group and ortho to H6) result in a complex multiplet rather than two distinct signals.

-

-

Amino Protons (-NH₂) :

-

The signal at 4.15 ppm (s, 2H) is assigned to the two protons of the amino group. In CDCl₃, these protons often appear as a singlet that can be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration correctly corresponds to two protons.

-

-

Methyl Protons (-CH₃) :

-

The sharp singlet at 2.41 ppm (s, 3H) is characteristic of the methyl group protons attached to the aromatic ring. It appears as a singlet because it has no adjacent protons with which to couple. Its chemical shift is typical for an aryl methyl group.

-

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C4 | 150.4 | Quaternary |

| C2 | 143.5 | Quaternary |

| C6 | 134.0 | CH |

| C7 (-CN) | 119.4 | Quaternary |

| C5 | 115.3 | CH |

| C3 | 112.0 | CH |

| C1 | 100.6 | Quaternary |

| C8 (-CH₃) | 20.4 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Quaternary Carbons (C1, C2, C4, C7) :

-

C4 (150.4 ppm) : This is the most downfield signal and is assigned to the carbon atom directly attached to the amino group. The strong deshielding effect is characteristic of a carbon bonded to a nitrogen atom in an aromatic system.

-

C2 (143.5 ppm) : Assigned to the carbon bearing the methyl group. It is deshielded due to its position on the aromatic ring and substitution.

-

C7 (119.4 ppm) : This signal corresponds to the nitrile carbon. The chemical shift for nitrile carbons typically falls in the range of 115-125 ppm.

-

C1 (100.6 ppm) : Assigned to the carbon attached to the nitrile group. This carbon is significantly shielded (shifted upfield). This shielding is caused by the strong electron-donating resonance effect of the amino group in the para position, which increases the electron density at C1.

-

-

Protonated Aromatic Carbons (C3, C5, C6) :

-

C6 (134.0 ppm) : Assigned to the carbon atom ortho to the nitrile group. The electron-withdrawing nature of the nitrile group deshields this carbon, causing it to resonate further downfield compared to C3 and C5.

-

C5 (115.3 ppm) and C3 (112.0 ppm) : These signals are assigned to the carbons ortho and meta to the amino group, respectively. They are strongly shielded due to the electron-donating effect of the -NH₂ group, shifting them significantly upfield. C3, being ortho to the amino group, experiences a slightly stronger shielding effect and appears at the higher field.

-

-

Aliphatic Carbon (C8) :

-

C8 (20.4 ppm) : This upfield signal is unambiguously assigned to the methyl carbon, consistent with a typical chemical shift for an aryl-substituted methyl group.

-

Conclusion

This guide has provided a detailed, experimentally-grounded analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a reliable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The clear assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy, demonstrates the power of this technique for unambiguous structural verification. The detailed protocol and workflow further serve as a practical template for obtaining high-fidelity NMR data in a research or industrial setting.

References

-

A-Star Pharamtech. Certificate of Analysis: this compound. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for a chemical synthesis study. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for a study on benzonitrile derivatives. Available at: [Link]

-

Ivy Fine Chemicals. This compound [CAS: 72115-06-1]. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

2a biotech. Products - this compound. Available at: [Link]

- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

University of Puget Sound. 13C-NMR Spectroscopy. Available at: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PubChem. 2-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

FTIR analysis and vibrational frequencies of 4-Amino-2-methylbenzonitrile

An In-Depth Technical Guide to the Vibrational Spectroscopy of 4-Amino-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound (C₈H₈N₂) using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of vibrational spectroscopy for the structural elucidation of this substituted aromatic nitrile. We will explore the characteristic vibrational frequencies of its key functional groups—nitrile, primary amine, methyl, and the substituted benzene ring—and provide a detailed, field-proven protocol for acquiring high-quality FTIR spectra. The guide synthesizes experimental data with established spectroscopic principles to offer a robust framework for the identification and characterization of this compound and related compounds.

Introduction: The Significance of this compound

This compound, also known as 4-cyano-3-methylaniline, is a substituted aromatic compound featuring a strategically arranged nitrile (-C≡N), amino (-NH₂), and methyl (-CH₃) group on a benzene ring.[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[2] The nitrile group can undergo various chemical transformations, while the amino group provides a site for further functionalization, making it a versatile building block in medicinal chemistry.

Accurate structural verification and quality control are paramount in any synthetic workflow. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique spectral "fingerprint," allowing for unambiguous identification and assessment of purity.[4] This guide focuses on interpreting this fingerprint for this compound.

Theoretical Framework: Vibrational Modes of Substituted Benzonitriles

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and the electronic environment created by the interplay of the substituents.

-

The Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to one of the most characteristic and easily identifiable peaks in the IR spectrum. For aromatic nitriles, this sharp and intense absorption band typically appears in the 2240-2220 cm⁻¹ region.[5] Its position is sensitive to electronic effects; conjugation with the aromatic ring weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles.[5][6] The presence of the electron-donating amino group in the para position further influences this electronic environment.

-

The Amino (N-H) Stretches: The primary amine group (-NH₂) is characterized by two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency). The presence of two bands in this region is a definitive indicator of a primary amine.

-

The Methyl (C-H) Stretches: The methyl group (-CH₃) exhibits both symmetric and asymmetric C-H stretching vibrations, which typically appear just below 3000 cm⁻¹ (e.g., in the 2980-2870 cm⁻¹ range).

-

The Aromatic Ring (C=C and C-H) Vibrations: The benzene ring itself has a series of characteristic vibrations. C=C stretching modes within the ring, often referred to as "ring modes," produce sharp peaks in the 1620-1400 cm⁻¹ region.[5] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Furthermore, the substitution pattern on the ring gives rise to a distinct pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ "fingerprint" region, which can be diagnostic of the 1,2,4-trisubstituted ring system.

Below is a diagram illustrating the key functional groups of this compound.

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples like this compound due to its minimal sample preparation requirements and high reproducibility.[3][4]

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar)[7]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

This compound sample (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Methodology

-

Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its internal diagnostic checks and warm-up sequence to ensure stability.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Use a dry wipe to ensure the crystal is completely dry. This step is critical to prevent cross-contamination and spectral artifacts.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂ and H₂O) and the absorbance of the ATR crystal itself. The software will automatically subtract this background from the sample spectrum.[4] A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the solid sample. This ensures firm and uniform contact between the sample and the crystal, which is essential for a high-quality spectrum with strong signal intensity.

-

Sample Spectrum Acquisition: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectrometer will collect the interferogram, perform the Fourier transform, and ratio the result against the stored background to produce the final infrared spectrum in either transmittance or absorbance units.

-

Data Processing and Cleaning: After the scan, clean the sample from the ATR crystal using a dry wipe, followed by a solvent-moistened wipe as described in Step 2. The resulting spectrum should be baseline-corrected and normalized if necessary for comparison.

The following diagram outlines the experimental workflow for ATR-FTIR analysis.

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Spectral Analysis and Vibrational Frequency Assignments

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table provides a detailed assignment of the principal vibrational frequencies based on established spectroscopic data for aromatic amines, nitriles, and substituted benzenes.[5][8][9]

| Observed Frequency (cm⁻¹) | Vibrational Mode Assignment | Description of Vibration | Supporting References |

| ~3470 | N-H Asymmetric Stretch | Asymmetric stretching of the primary amine group. | [9] |

| ~3380 | N-H Symmetric Stretch | Symmetric stretching of the primary amine group. | [9] |

| ~3050 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring. | [5] |

| ~2960 | Methyl C-H Asymmetric Stretch | Asymmetric stretching of C-H bonds in the -CH₃ group. | [10] |

| ~2875 | Methyl C-H Symmetric Stretch | Symmetric stretching of C-H bonds in the -CH₃ group. | [10] |

| ~2225 | C≡N Nitrile Stretch | Stretching of the carbon-nitrogen triple bond. Sharp and strong intensity. | [4][5] |

| ~1620 | N-H Scissoring / C=C Ring Stretch | In-plane bending (scissoring) of the -NH₂ group, often coupled with aromatic ring stretching. | [8] |

| ~1580, ~1510, ~1450 | Aromatic C=C Ring Stretches | C=C stretching vibrations within the benzene ring skeleton ("ring modes"). | [5] |

| ~1470 | Methyl C-H Asymmetric Bend | Asymmetric in-plane bending (deformation) of the -CH₃ group. | [10] |

| ~1380 | Methyl C-H Symmetric Bend | Symmetric in-plane bending (deformation) of the -CH₃ group. | [10] |

| ~1280 | Aromatic C-N Stretch | Stretching of the bond between the aromatic ring and the amino group nitrogen. | [8] |

| ~820 | C-H Out-of-Plane Bend | Out-of-plane bending of C-H bonds on the 1,2,4-trisubstituted ring. | [10] |

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum is dominated by a sharp, intense nitrile absorption band around 2225 cm⁻¹, dual peaks in the 3500-3300 cm⁻¹ region confirming the primary amine, and multiple bands corresponding to the methyl and substituted aromatic ring vibrations. This guide provides the theoretical basis, a validated experimental protocol, and a detailed breakdown of the vibrational assignments necessary for researchers to confidently identify this molecule. The principles and methodologies discussed herein are broadly applicable to the analysis of other substituted aromatic compounds, making this a valuable reference for professionals in chemical synthesis and drug development.

References

-

Surya, Y., & Ramana, D. V. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 53(12), 2049–2052. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Reza, M. M., et al. (2018). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Physical Chemistry Chemical Physics, 20(41), 26237-26244. [Link]

-

Serrano-Andres, L., Merchan, M., Roos, B. O., & Lindh, R. (1995). Theoretical Study of the Internal Charge Transfer in Aminobenzonitriles. Journal of the American Chemical Society, 117(11), 3189–3204. [Link]

-

Arul Dhas, D., & Hubert Joe, I. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. Journal of Chemical and Pharmaceutical Sciences, Special Issue 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8167081, this compound. Retrieved from [Link]

-

Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry, 12. [Link]

-

Wiley-VCH GmbH. (2025). 2-Amino-4-methylbenzonitrile - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284402, 4-Amino-5-hydroxy-2-methylbenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Sankari, G., & Seshadri, S. (2015). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. International Journal of ChemTech Research, 8(11), 329-342.

-

Cmok, L., et al. (2020). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 25(22), 5464. [Link]

- Cheav, S. L., et al. (1998). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Annales Pharmaceutiques Françaises, 56(5), 205-209.

-

Sundaraganesan, N., et al. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 82(1), 28-39. [Link]

-

Balaji, D., & Babu, R. S. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 4, 11-26. [Link]

-

ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 2-Amino-4-methylbenzonitrile - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

- Mary, Y., & Panicker, C. Y. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 164-170.

Sources

- 1. This compound | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scribd.com [scribd.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

A Technical Guide to the Reactivity of 4-Amino-2-methylbenzonitrile: A Strategic Approach for Synthetic Chemists

Abstract

4-Amino-2-methylbenzonitrile is a key aromatic intermediate whose synthetic utility is defined by the nuanced interplay of its three distinct functional groups: a nucleophilic primary amine, an electrophilic nitrile, and an activating methyl group. This guide provides an in-depth analysis of the molecule's reactivity, offering a strategic framework for researchers, scientists, and drug development professionals. We will dissect the reactivity of each functional group, explore the directing effects in electrophilic aromatic substitution, and provide validated, step-by-step protocols for key transformations. The causality behind experimental choices is emphasized, empowering chemists to leverage this versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other bioactive compounds.[1]

Introduction: The Electronic Architecture of this compound

The chemical behavior of this compound (also known as 4-cyano-3-methylaniline) is a direct consequence of the electronic push-pull dynamics on its benzene ring.[2] The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The methyl (-CH₃) group is a weaker EDG, operating primarily through induction (+I effect). Conversely, the nitrile (-CN) group is a strong electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).[3]

This electronic tug-of-war governs the reactivity at each site:

-

The Amino Group: Its nucleophilicity is tempered by the withdrawing effect of the para-nitrile group, making it less basic than aniline but still highly reactive.[3]

-

The Nitrile Group: The carbon atom of the nitrile is electrophilic, but its reactivity is modulated by the electron donation from the para-amino group.[4][5]

-

The Aromatic Ring: The ring is strongly activated towards electrophilic attack by the potent ortho, para-directing amino group, which overrides the weaker directing effects of the other substituents.

This guide will systematically explore how these intrinsic properties can be harnessed for selective chemical modifications.

Caption: Electronic influences of substituents on the aromatic ring.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical properties is critical for experimental design, including solvent selection, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [2] |

| Molecular Weight | 132.16 g/mol | [2][6] |

| CAS Number | 72115-06-1 | [2][7] |

| Melting Point | 92-95 °C | |

| IUPAC Name | This compound | [2] |

| ¹H NMR (CDCl₃, δ) | ~7.4 (d), ~6.6 (d), ~6.5 (s), ~3.8 (s, NH₂), ~2.4 (s, CH₃) | (Predicted based on analogous structures) |

| ¹³C NMR (CDCl₃, δ) | ~150 (C-NH₂), ~140 (C-CH₃), ~135 (CH), ~120 (C-CN), ~118 (CN), ~115 (CH), ~113 (CH), ~20 (CH₃) | (Predicted based on analogous structures) |

Reactivity of the Amino (-NH₂) Group

The primary amino group is often the most accessible site for initial functionalization due to the high electron density on the nitrogen atom.

N-Acylation: Protection and Amide Synthesis

N-acetylation or other acylations are fundamental for protecting the amino group from unwanted side reactions, particularly during harsh electrophilic aromatic substitution or oxidation reactions.[8] The resulting amide bond significantly reduces the nucleophilicity and basicity of the nitrogen, deactivating it towards further reaction.

Causality: The choice of acylating agent (e.g., acetic anhydride vs. acetyl chloride) and base (e.g., pyridine vs. triethylamine) depends on the desired reactivity and acid sensitivity of the substrate. Acetic anhydride is often preferred for its milder reaction profile and less corrosive byproducts.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10.0 mmol) in dichloromethane (DCM, 30 mL).

-

Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: Add acetic anhydride (1.13 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (20 mL) and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N-(4-cyano-3-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.

Diazotization: Gateway to Diverse Functionalities

Diazotization of the primary amino group converts it into an excellent leaving group (N₂), creating a versatile diazonium salt intermediate.[9] This intermediate is rarely isolated and is typically used in situ for a wide range of transformations, most notably the Sandmeyer reactions, to introduce halides (-Cl, -Br), hydroxyl (-OH), or even a new cyano (-CN) group.

Causality: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[10] A strong acid like HCl is required to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite (NaNO₂).[11]

-

Diazotization:

-

In a 250 mL beaker, suspend this compound (2.64 g, 20.0 mmol) in a mixture of 48% hydrobromic acid (HBr, 15 mL) and water (15 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Prepare a solution of sodium nitrite (1.45 g, 21.0 mmol, 1.05 equiv.) in 8 mL of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The solid will gradually dissolve to form the diazonium salt solution. Stir for an additional 20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 250 mL flask, dissolve copper(I) bromide (CuBr, 3.16 g, 22.0 mmol, 1.1 equiv.) in 10 mL of 48% HBr at 60 °C. Cool this solution to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, wash with 1 M NaOH and then brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Purify the crude 4-Bromo-2-methylbenzonitrile by column chromatography on silica gel.

-

Reactivity of the Nitrile (-CN) Group

The nitrile group is a robust and versatile functional group that can be transformed into other key functionalities like amines, amides, and carboxylic acids.

Hydrolysis to Carboxylic Acid

Under harsh acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[4][12] This transformation is invaluable for introducing an acid moiety for further coupling reactions.

Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[12][13] Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.32 g, 10.0 mmol) and a 25% aqueous sulfuric acid solution (30 mL).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 6-8 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a new precipitate upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 4-amino-2-methylbenzoic acid, will precipitate out of the acidic solution.

-

Purification: Collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7). The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Reduction to Primary Amine

The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] This reaction provides a route to valuable diamine scaffolds.

Causality: LiAlH₄ acts as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic nitrile carbon.[12] Two equivalents of hydride are added to form a dianion intermediate, which is then protonated during aqueous workup to yield the primary amine.

Caption: Workflow for the reduction of the nitrile group.

-

Setup: (Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere, e.g., Argon or Nitrogen). In a 250 mL three-neck flask under argon, suspend Lithium Aluminum Hydride (0.76 g, 20.0 mmol, 2.0 equiv.) in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Substrate Addition: Dissolve this compound (1.32 g, 10.0 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Workup (Fieser method): Cool the reaction flask to 0 °C. (Extreme Caution!) Quench the reaction by the sequential, dropwise addition of:

-

0.76 mL of water

-

0.76 mL of 15% aqueous NaOH

-

2.3 mL of water

-

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration, washing the solid thoroughly with THF. Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude (4-amino-2-methylphenyl)methanamine. The product can be purified by vacuum distillation or conversion to its hydrochloride salt.

Reactivity of the Aromatic Ring: Electrophilic Substitution

The outcome of electrophilic aromatic substitution (EAS) is overwhelmingly controlled by the powerful activating and ortho, para-directing amino group.

| Substituent | Type | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -CN | Strongly Deactivating | Meta |

The positions ortho to the amino group (C3 and C5) are the most nucleophilic and therefore the most likely sites of electrophilic attack. Position C3 is sterically hindered by the adjacent methyl group, making position C5 the primary site for substitution.

Strategic Consideration: The high reactivity of the amino group itself means it will react with many electrophiles (e.g., in nitration or Friedel-Crafts reactions).[14][15] Therefore, protection of the amino group (e.g., via acylation, see Protocol 3.1) is almost always a mandatory first step before attempting EAS on the ring. Once protected as an acetamide, the directing group becomes moderately activating and remains ortho, para-directing, guiding the electrophile to the C5 position.

Caption: Summary of directing effects for electrophilic aromatic substitution.

Conclusion

This compound offers a rich and predictable reactivity profile that can be strategically exploited by the synthetic chemist. The primary amino group serves as the principal handle for initial modifications like protection and diazotization. The nitrile group provides a pathway to amines and carboxylic acids via robust reduction and hydrolysis protocols. Finally, the aromatic ring, when appropriately managed via amino group protection, allows for regioselective functionalization at the C5 position. A thorough understanding of the electronic interplay between the functional groups, as outlined in this guide, is paramount for designing efficient and high-yielding synthetic routes for novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (2025). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- MDPI. (2021).

- Chemistry LibreTexts. (2023). Reactivity of Nitriles.

- BenchChem. (2025). 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- PubMed Central. (2022). Nitriles: an attractive approach to the development of covalent inhibitors.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (2025). This compound.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (1976).

- Korea Science. (n.d.). Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile.

- YouTube. (2020). Nitriles: Reactions Forming and Reactions of.

- Master Organic Chemistry. (2018).

- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.

- BenchChem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.

- BenchChem. (2025). Optimizing reaction conditions for 4-(Aminomethyl)-3-methylbenzonitrile synthesis.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylbenzonitrile 97%.

- MDPI. (2021).

- BenchChem. (2025).

- Chemistry LibreTexts. (2022). Electrophilic Substitution.

- Clark, J. (n.d.). Nucleophilic Substitution Reactions.

- Cai, Y.-M., & Shang, M. (2022).

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.).

- BenchChem. (2025). experimental protocol for N-alkylation of 4-Hydrazinyl-3-nitrobenzonitrile.

- PubMed Central. (2014). Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones.

- PubChem. (2025). 2-Amino-4-methylbenzonitrile.

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- PubChem. (2021). 4-Acetyl-2-methylbenzonitrile.

- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.

- Beilstein Journals. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.

- Alchem.Pharmtech. (n.d.). CAS 72115-06-1 | this compound.

- NIH. (2018). The Reaction of Aminonitriles with Aminothiols.

- Waters. (n.d.). Introduction to Hydrolysis.

- CEM Corpor

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylbenzonitrile 97%.

- OSTI.gov. (1986). Nucleophilic substitution reactions in 4-halonitro-pyrazolecarboxylic acids.

- Houben-Weyl. (n.d.). Amino Acid Analysis.

- YouTube. (2022). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. mdpi.com [mdpi.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]